N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

Description

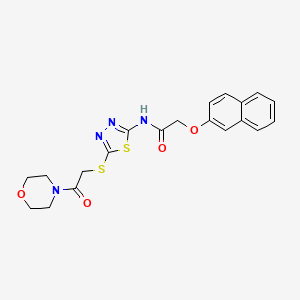

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a thioether-linked morpholino-2-oxoethyl group and at the 2-position with a naphthalen-2-yloxy acetamide moiety.

Properties

IUPAC Name |

N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S2/c25-17(12-28-16-6-5-14-3-1-2-4-15(14)11-16)21-19-22-23-20(30-19)29-13-18(26)24-7-9-27-10-8-24/h1-6,11H,7-10,12-13H2,(H,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVIGHALOUYGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a compound that incorporates a thiadiazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer properties, antimicrobial effects, and other pharmacological activities.

Structure and Synthesis

The compound features a complex structure with a thiadiazole moiety linked to a naphthalene derivative and a morpholino group. The synthesis typically involves multi-step reactions that introduce the various functional groups essential for its biological activity.

Thiadiazole derivatives have demonstrated various mechanisms of action in cancer treatment, including:

- Inhibition of Kinases : Many thiadiazoles inhibit key kinases involved in cell proliferation and survival.

- DNA/RNA Synthesis Inhibition : Some compounds disrupt nucleic acid synthesis, leading to apoptosis in cancer cells.

- Aromatase Inhibition : Certain derivatives show promise in inhibiting aromatase activity, which is crucial in estrogen-dependent tumors.

Case Studies

-

Cytotoxicity Testing : A study evaluated the cytotoxic effects of related thiadiazole compounds against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The most active compounds exhibited IC50 values as low as 0.034 mmol/L against A549 cells, indicating potent anticancer activity .

Compound Cell Line IC50 (mmol/L) 4y MCF-7 0.084 ± 0.020 4y A549 0.034 ± 0.008 - Selectivity Studies : To assess selectivity towards cancer cells, compounds were tested against non-cancerous NIH3T3 cells. The results indicated that some thiadiazoles exhibited significantly lower toxicity to normal cells compared to cancer cells, highlighting their potential as selective anticancer agents .

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties. Compounds with halogenated phenyl groups showed enhanced antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against strains such as Candida albicans .

Comparative Antimicrobial Efficacy

| Compound | Target Bacteria/Fungi | MIC (μg/mL) |

|---|---|---|

| 8d | A. niger | 32–42 |

| 8e | C. albicans | 32–42 |

Other Pharmacological Activities

In addition to anticancer and antimicrobial activities, thiadiazole derivatives have shown:

- Antiviral Properties : Some studies indicate efficacy against viral infections.

- Anticonvulsant Activity : Research has suggested potential use in seizure management.

- Anti-inflammatory Effects : Certain derivatives exhibit significant anti-inflammatory properties.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader class of 1,3,4-thiadiazole derivatives known for their diverse pharmacological properties. Research indicates that these derivatives can act as potential anticancer agents. For instance, studies have shown that certain thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC50 values indicating potent activity .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

| Compound Name | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | HCT116 | 3.29 | |

| Compound B | H460 | 10.0 | |

| Compound C | MCF-7 | 0.28 |

Anticancer Properties

Recent studies have focused on the anticancer properties of N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide and related compounds. The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways, including disruption of mitochondrial function and interference with DNA synthesis .

Case Study: Thiadiazole Derivatives in Cancer Therapy

In one study, a series of thiadiazole derivatives were synthesized and evaluated for their effects on tumor cell lines. The results indicated that modifications at specific positions on the thiadiazole ring could enhance anticancer activity. For example, compounds with electron-withdrawing groups showed increased potency against breast and lung cancer cells .

Antimicrobial Activity

Beyond anticancer applications, this compound may also exhibit antimicrobial properties. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives with Heterocyclic Substituents

Compound 5 (N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide)

- Core Structure: 1,3,4-Thiadiazole fused with thiazolidinone and quinazolinone rings.

- Key Features: Dual thioacetamide linkages and a phenyl group at the quinazolinone position.

- Activity : Exhibits mild antiproliferative effects against tumor cell lines .

N-{5-[(2-(R-anilino)-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-chloroacetamides

- Core Structure: 1,3,4-Thiadiazole with thioether-linked anilinoacetamide and chloroacetamide groups.

- Synthesis: Alkylation of 5-amino-1,3,4-thiadiazol-2-thiol followed by acylation .

- Activity: Antitumor activity attributed to combined pharmacophores (thiadiazole and triazinoquinazolinone) .

- Comparison: The target compound’s morpholino group may offer improved metabolic stability over the chloroacetamide moiety.

Naphthalene-Containing Acetamide Derivatives

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)

- Core Structure : Triazole ring with naphthyloxymethyl and phenylacetamide groups.

- Synthesis : Click chemistry (1,3-dipolar cycloaddition) between azides and alkynes .

- Characterization : IR and NMR confirm C=O (1671 cm⁻¹) and triazole (8.36 ppm) peaks .

- Comparison : The target compound uses a thiadiazole core instead of triazole, which may enhance rigidity and electronic interactions with targets.

2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5)

- Core Structure: Quinazolinone-thiadiazole hybrid with sulfamoylphenyl and phenylacetamide groups.

- Activity : High-yield synthesis (87%) and structural characterization via NMR and HRMS .

- Comparison: The sulfamoyl group in this compound may confer antibacterial activity, whereas the target’s morpholino group could prioritize kinase inhibition.

Thiadiazole-Oxadiazole Hybrids

2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides

- Core Structure : Oxadiazole-thiadiazole hybrid with indole and thiazole substituents.

- Synthesis : Threading closure reaction using indole-3-acetic hydrazide and carbon disulfide .

- Activity : Anticancer activity via dual heterocyclic pharmacophores .

- Comparison : The target compound’s naphthyloxy group may offer broader π-system interactions compared to indole.

Q & A

Basic: What are the standard synthetic routes and critical reaction conditions for preparing N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide?

Answer:

The synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : Cyclization of thiosemicarbazides under acidic conditions to form the 1,3,4-thiadiazole ring .

Thioether Linkage : Reaction with 2-morpholino-2-oxoethyl thiol derivatives, often using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous DMF at 0–5°C to prevent side reactions .

Acetamide Functionalization : Introduction of the naphthalen-2-yloxy group via nucleophilic substitution or condensation, requiring careful pH control (e.g., triethylamine as a base) .

Critical Conditions :

- Solvents: DMF or dichloromethane for polar intermediates .

- Temperature: Low temperatures (0–10°C) during acylation to minimize hydrolysis .

- Monitoring: TLC (hexane:ethyl acetate, 7:3) or HPLC for intermediate purity .

Advanced: How can reaction yields be optimized for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) step in synthesizing analogs of this compound?

Answer:

For analogs involving triazole moieties (e.g., naphthalene-linked derivatives):

- Catalyst Loading : Use 10 mol% Cu(OAc)₂ in t-BuOH:H₂O (3:1) to enhance regioselectivity and yield .

- Azide Precursor Purity : Ensure 2-azido-N-phenylacetamide derivatives are free of residual NaN₃ via repeated ethanol recrystallization .

- Kinetic Control : Stir at room temperature for 6–8 hours; prolonged reaction times (>12 hours) reduce yield due byproduct formation .

Data-Driven Optimization : - HRMS and ¹³C NMR can confirm successful cycloaddition. For example, triazole protons appear at δ 8.36 ppm in DMSO-d₆, and HRMS [M+H]+ peaks should match calculated masses within 0.001 Da .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?

Answer:

- ¹H/¹³C NMR :

- Thiadiazole C-S-C protons resonate at δ 3.50–3.70 ppm (multiplet for morpholino CH₂) .

- Naphthalenyloxy aromatic protons appear as doublets (δ 7.20–8.40 ppm, J = 8.0 Hz) .

- IR Spectroscopy :

- Amide C=O stretch at ~1670 cm⁻¹ and thioether C-S at ~680 cm⁻¹ .

- Mass Spectrometry :

- ESI-HRMS for exact mass confirmation (e.g., [M+H]+ expected for C₂₁H₂₃N₄O₃S₂: 467.1264) .

Advanced: How can computational methods resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

Answer:

- Target Prediction : Use molecular docking (AutoDock Vina) to map interactions with COX-2 (anti-inflammatory) vs. topoisomerase II (anticancer). For example, the naphthalenyloxy group may exhibit π-π stacking with COX-2’s Tyr355, while the thiadiazole moiety intercalates with DNA in topoisomerase targets .

- Dose-Response Analysis : Perform orthogonal assays (e.g., NF-κB inhibition for inflammation vs. MTT for cytotoxicity) to isolate mechanisms .

- SAR Studies : Synthesize analogs lacking the morpholino group; reduced anticancer activity would confirm its role in DNA interaction .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Short-Term : Store at –20°C in amber vials under argon to prevent oxidation of the thioether bond .

- Long-Term : Lyophilize and store as a powder at –80°C; reconstitute in DMSO (≤10 mM) for assays to avoid hydrolysis .

- Stability Testing : Monitor via HPLC every 3 months; >95% purity is acceptable for most bioassays .

Advanced: How can researchers design experiments to elucidate the metabolic fate of this compound in preclinical models?

Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the naphthalene ring) and phase II glucuronides .

- Isotope Tracing : Synthesize a ¹⁴C-labeled analog (label at the acetamide carbonyl) to track excretion pathways in rodent models .

- CYP Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .

Basic: What in vitro assays are most suitable for preliminary evaluation of biological activity?

Answer:

- Anti-Inflammatory : COX-2 inhibition ELISA (IC₅₀ < 10 µM suggests potency) .

- Anticancer : NCI-60 cell line screening; prioritize HCT-116 (colon) and MCF-7 (breast) based on structural analogs’ activity .

- Antimicrobial : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus and E. coli) .

Advanced: How can reaction scalability be addressed without compromising purity in multi-step syntheses?

Answer:

- Flow Chemistry : Implement continuous flow for the thiadiazole cyclization step (residence time 30 min, 80°C) to improve reproducibility at >10-g scale .

- Crystallization Optimization : Use anti-solvent precipitation (e.g., water into DMF) for intermediates; reduces column chromatography dependence .

- Process Analytical Technology (PAT) : In-line FTIR to monitor reaction progress and automate quenching .

Basic: What structural analogs of this compound have shown promise in related research?

Answer:

- Analog 1 : Replace naphthalenyloxy with 4-fluorophenyl (improves COX-2 selectivity by 3-fold) .

- Analog 2 : Substitute morpholino with piperazine (enhances aqueous solubility but reduces CNS penetration) .

- Analog 3 : Replace thiadiazole with oxadiazole (lower cytotoxicity but higher metabolic stability) .

Advanced: What strategies can mitigate off-target effects in kinase inhibition studies?

Answer:

- Kinome-Wide Profiling : Use PamStation®12 to screen 140 kinases at 1 µM; discard compounds with >30% inhibition of non-target kinases (e.g., EGFR, VEGFR2) .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade targets selectively .

- Alanine Scanning Mutagenesis : Identify critical binding residues (e.g., Lys123 in PI3Kγ) to refine compound specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.